molecular formula C24H17BrN4O2 B6483663 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one CAS No. 1291869-34-5

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one

Cat. No.: B6483663
CAS No.: 1291869-34-5
M. Wt: 473.3 g/mol
InChI Key: LEWSBCRKOIAWFR-UHFFFAOYSA-N
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Description

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core substituted with bromophenyl and ethylphenyl groups

Preparation Methods

The synthesis of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the bromophenyl and ethylphenyl groups under specific reaction conditions. Industrial production methods would likely optimize these steps for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired products are formed efficiently.

Scientific Research Applications

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one include other phthalazinone derivatives with different substituents These compounds may share similar structural features but differ in their chemical and biological properties

Properties

IUPAC Name

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O2/c1-2-15-10-12-18(13-11-15)29-24(30)20-9-4-3-8-19(20)21(27-29)23-26-22(28-31-23)16-6-5-7-17(25)14-16/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWSBCRKOIAWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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